Copper methionine is a coordination compound formed by the complexation of copper ions with the essential amino acid methionine. It is recognized for its potential applications in various fields, including animal nutrition and biochemistry. The compound is classified under metal-amino acid complexes, specifically as a chelate, where the copper ion is coordinated to the sulfur and nitrogen atoms of methionine.
Copper methionine can be synthesized from the reaction of copper salts with methionine in aqueous solutions. Methionine itself is an essential amino acid that plays a critical role in protein synthesis and various metabolic processes in living organisms. The synthesis of copper methionine often involves heating a solution of methionine and copper salts, which facilitates the formation of the complex.
Copper methionine is classified as:
The synthesis of copper methionine can be achieved through several methods, primarily involving aqueous reactions. A notable approach includes:
This method does not require catalysts, making it environmentally friendly and cost-effective. The direct synthesis in an aqueous phase minimizes waste production compared to traditional methods that may involve solid-state reactions or additional solvents.
Copper methionine can participate in various chemical reactions typical of metal complexes, including:
The coordination chemistry of copper methionine suggests that it can stabilize reactive intermediates, which may be exploited in biochemical applications, such as catalysis or as a labeling agent in proteomics .
The mechanism by which copper methionine exerts its effects involves:
Research indicates that copper-methionine complexes can selectively modify methionine residues in proteins, facilitating chemoproteomic profiling without significant cytotoxic effects .
Relevant analyses suggest that the stability of the copper-methionine complex can be influenced by external ligands such as acetonitrile, enhancing its reactivity towards biological substrates .
Copper methionine has several scientific uses:
Methionine-rich (Met-rich) domains serve as specialized copper-sensing modules in transport proteins. In the human copper transporter 1 (hCtr1), two conserved motifs orchestrate copper uptake and regulation:
Structural analyses reveal these Met-rich clusters adopt flexible, disordered conformations that enable dynamic copper coordination. The motifs bind Cu(I) with dissociation constants (KD) of 2–11 µM, unaffected by pH variations or intervening amino acids between methionine residues. This flexibility allows accommodation of diverse copper loads [2] [10].
Table 1: Functional Methionine Motifs in Copper Transport Proteins
Protein | Organism | Methionine Motif | Affinity (KD) | Primary Function |
---|---|---|---|---|
hCtr1 | Human | 40MMMMPM45 | ~2 µM | High-affinity Cu(I) sensing |
hCtr1 | Human | 150MXXXM154 | ~5 µM | Cu-induced endocytosis |
yCtr1 | Yeast | Multiple MXXM | 3–11 µM | Basal copper uptake |
EcCueO | E. coli | Met-rich insert | Not determined | Transient Cu(I) buffering |
In bacterial systems like E. coli, the CueO oxidase contains Met-rich domains that recruit copper from tightly chelated pools. Though deletion of these domains reduces oxidase efficiency by 40–60%, catalytic activity persists, indicating their primary role is copper recruitment rather than direct electron transfer [7] [3].
Copper-methionine coordination exhibits remarkable geometric adaptability, driven by the soft Lewis base character of thioether sulfur. Key principles govern these interactions:
Table 2: Spectroscopic Signatures of Copper-Methionine Complexes
Complex Type | Coordination Geometry | Bond Length (Cu-S) | Stability Constant (log K) | Key Technique |
---|---|---|---|---|
[Cu(Mets)3]+ | Trigonal planar | 2.28 Å | 10.5–11.3 | XAS/NMR |
[Cu(Mets)4]+ | Tetrahedral | 2.35 Å | 9.8–10.6 | X-ray crystallography |
Cu(II)-Histidine | Distorted octahedral | Not available | 16.2 | EPR/UV-Vis |
Copper(II) exhibits distinct coordination preferences, forming square-planar complexes with histidine (e.g., [Cu(His)2]) or distorted octahedra with serine. These complexes demonstrate radical scavenging capacities of 70–85% in DPPH assays, linked to their redox buffering capabilities [9].
The methionine thioether moiety functions as a sacrificial antioxidant through three interconnected mechanisms:
Table 3: Relative Oxidation Rates of Methionine vs. Other Residues
Oxidant | Methionine Reactivity | Cysteine Reactivity | Protective Ratio (Met:Cys) |
---|---|---|---|
H2O2/Cu(I) | Moderate (k = 60 M−1s−1) | High (k = 103 M−1s−1) | 1:16 |
HO• | High (k = 1.9 × 109 M−1s−1) | Extreme (k = 1010 M−1s−1) | 1:5.3 |
HOCl | High (k = 3.8 × 107 M−1s−1) | Extreme (k = 3×108 M−1s−1) | 1:7.9 |
In Wilson’s disease models (Long Evans Cinnamon rats), hepatic copper accumulation causes 80% reduction in methionine adenosyltransferase expression, disrupting S-adenosylmethionine synthesis. This metabolic shift prioritizes glutathione synthesis, enhancing antioxidant defenses at the expense of methylation pathways [8].
Met-rich domains modulate copper flux through allosteric and trafficking mechanisms across biological kingdoms:
Table 4: Comparative Mechanisms of Copper Regulation by Methionine Motifs
Organism | Protein | Key Methionine Element | Regulatory Mechanism | Response Time |
---|---|---|---|---|
E. coli | CueO | Met-rich insert | Transient Cu(I) buffering for oxidation | Seconds |
Human | hCtr1 | 40MMMMPM45 | Endocytosis initiation at low [Cu] | 10–15 minutes |
Human | hCtr1 | 150MXXXM154 | Degradation-triggered at high [Cu] | 20–30 minutes |
Yeast | yCtr1 | Multiple MXXM | Conformational gating of Cu permeation | <5 minutes |
The MetCop project (ANR-21-CE44-0024) employs multi-scale approaches to decipher how Met-rich domains in CueO orthologs enable bacterial copper resistance. Preliminary data show Hafnia alvei CueO contains extended Met-rich regions (64 residues) that enhance Cu(I) recruitment efficiency by 300% compared to E. coli’s 43-residue domain [3] [7].
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